N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)nicotinamide
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Overview
Description
N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)nicotinamide is a complex organic compound characterized by its polycyclic structure and the presence of a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the polycyclic core.
Amidation Reactions:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution Reactions: Substitution reactions can introduce different substituents at various positions on the polycyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms. Biology: Medicine: Industry: In the industrial sector, it can be used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.
Comparison with Similar Compounds
4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0: 2,6 .0 8,10 ]dodec-11-en-4-yl)benzamide
N-[(2R,6S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.0: 2,6 .0 8,10 ]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide
N-(2,5-dimethoxyphenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0: 2,6 .0 8,10 ]dodec-11-en-4-yl)benzamide
Uniqueness: N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)nicotinamide stands out due to its specific structural features and potential applications. Its polycyclic structure and the presence of the nicotinamide group contribute to its unique properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(8-2-1-5-18-7-8)19-20-16(22)13-9-3-4-10(12-6-11(9)12)14(13)17(20)23/h1-5,7,9-14H,6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAGSPWHPNHQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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